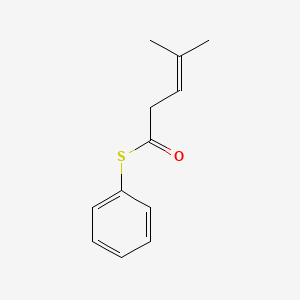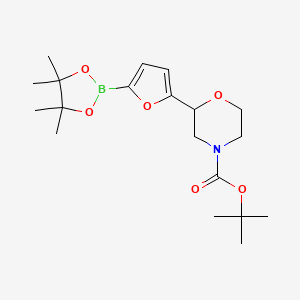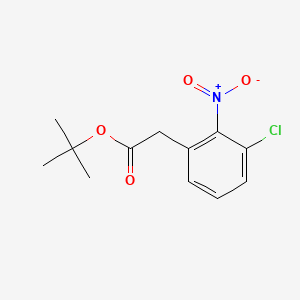
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-chloro-2-nitrophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-(3-chloro-2-aminophenyl)acetate.
Hydrolysis: 2-(3-chloro-2-nitrophenyl)acetic acid and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It may be used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(3-nitrophenyl)acetate
- Tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
- Tert-butyl 2-(3-chloro-4-nitrophenyl)acetate
Uniqueness
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14ClNO4 |
|---|---|
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
Clave InChI |
FRBOQRQUMNMKSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


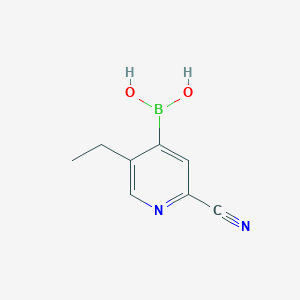
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
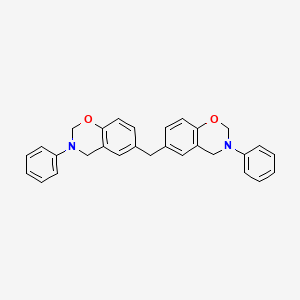
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
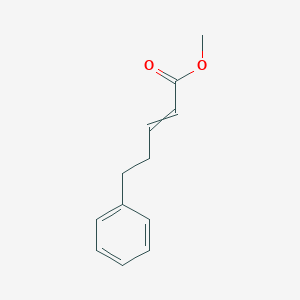
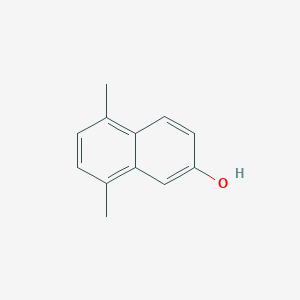
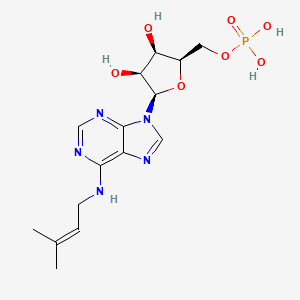

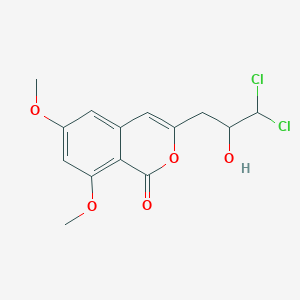
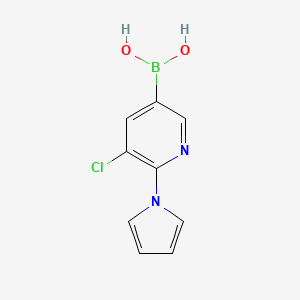
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
